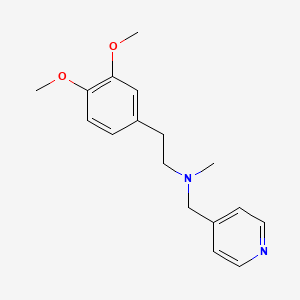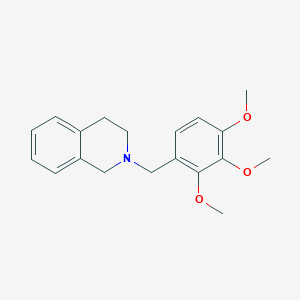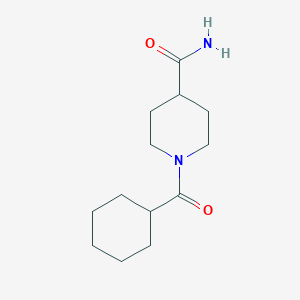
2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E is known for its potent psychedelic effects and has gained popularity among the recreational drug users. However,
作用機序
The mechanism of action of 2C-E involves the activation of the 5-HT2A and 5-HT2C receptors. This activation leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The release of these neurotransmitters results in the alteration of the brain's activity, leading to changes in perception, mood, and thought processes.
Biochemical and Physiological Effects
Studies have shown that 2C-E can induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. 2C-E has also been found to induce changes in brain activity, leading to altered states of consciousness, such as hallucinations and synesthesia.
実験室実験の利点と制限
The advantages of using 2C-E in lab experiments include its potent psychedelic effects, which can be useful in studying the neural correlates of consciousness. However, the limitations of using 2C-E in lab experiments include its potential for abuse and the lack of research on its long-term effects.
将来の方向性
There are several future directions for research on 2C-E. These include studying its effects on different brain regions, investigating its therapeutic potential for mental health disorders such as depression and anxiety, and exploring its potential for enhancing creativity and problem-solving abilities.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that has gained popularity among the recreational drug users. However, it also has scientific research application in studying the central nervous system and altered states of consciousness. Further research is needed to fully understand the effects of 2C-E and its potential for therapeutic use.
合成法
The synthesis of 2C-E involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the intermediate 1-(2,5-dimethoxyphenyl)-2-nitropropene. The intermediate is then reduced with sodium borohydride to form 2-(2,5-dimethoxyphenyl)-N-methyl-ethanamine. The final step involves the reaction of 2-(2,5-dimethoxyphenyl)-N-methyl-ethanamine with pyridine to form 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine.
科学的研究の応用
2C-E has been used in scientific research to study its effects on the central nervous system. It has been found to interact with the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This interaction leads to the activation of the prefrontal cortex, which is responsible for cognitive and emotional processing. Studies have also shown that 2C-E can induce altered states of consciousness, which can be useful in studying the neural correlates of consciousness.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-9-18-10-7-15)11-8-14-4-5-16(20-2)17(12-14)21-3/h4-7,9-10,12H,8,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJDBOHKUOFCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)


![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)


